Calaxin is derived from various organisms, including Ciona intestinalis and zebrafish (Danio rerio), where it has been extensively studied for its role in ciliary function and development. The protein's significance in vertebrate biology highlights its evolutionary conservation across species.
Calaxin belongs to the class of calcium-binding proteins known as neuronal calcium sensors. These proteins are characterized by their EF-hand motifs, which facilitate the binding of calcium ions and enable conformational changes necessary for their biological functions.
The synthesis of calaxin involves recombinant DNA technology to express the protein in suitable host systems, such as Escherichia coli. The protein is typically purified using affinity chromatography techniques that exploit specific tags (e.g., histidine tags) for efficient isolation.
The expression system is optimized to ensure high yields of functional calaxin. Following expression, the protein undergoes purification steps that may include:
Calaxin exhibits a complex three-dimensional structure characterized by multiple alpha-helices and loops that form its EF-hand motifs. The crystal structures reveal distinct conformations in both calcium-bound and magnesium-bound states, indicating the protein's dynamic nature.
Calaxin participates in several biochemical interactions, primarily involving calcium ions. The binding of calcium leads to conformational changes that facilitate its interaction with outer-arm dyneins.
The reaction mechanism involves:
Calaxin functions as a calcium sensor that regulates dynein activity in cilia and flagella. Upon calcium binding, calaxin undergoes a conformational shift that promotes its interaction with dyneins, essential for effective flagellar beating.
Calaxin has significant implications in various fields:
Research continues to explore calaxin's potential therapeutic applications, particularly in diseases involving ciliary dysfunction and motility disorders.
Calaxin (also termed Efcab1 or ODAD5) is a neuronal calcium sensor (NCS) family protein characterized by three EF-hand motifs that form helix-loop-helix structures. Unlike typical NCS proteins, Calaxin lacks an N-terminal myristoylation site and contains a unique C-terminal dynein-binding domain. Its EF-hand domains coordinate Ca²⁺ ions via pentagonal bipyramidal geometry, with oxygen atoms from conserved residues (positions 1, 3, 5, 9, 12) and a water molecule completing the coordination sphere [1] [4].
Calaxin’s EF-hand 2 (centrally positioned) exhibits the highest Ca²⁺ affinity and is indispensable for sensor function. Isothermal titration calorimetry (ITC) studies reveal that zebrafish Calaxin binds three Ca²⁺ ions sequentially, with dissociation constants (Kd) in the micromolar range (EF-hand 2: Kd ~6.3 μM; EF-hands 1/3: Kd >50 μM). The E130A mutation in EF-hand 2 (zebrafish; equivalent to E118 in ascidian) ablates Ca²⁺ binding without disrupting protein folding, confirming its role as the primary calcium sensor [3] [7].
EF-Hand | Key Residues | Ca²⁺ Kd (μM) | Consequence of Mutation |
---|---|---|---|
EF1 | D85, E87 | 52.1 ± 3.2 | Reduced OAD stabilization |
EF2 | D126, E130 | 6.3 ± 0.8 | Loss of Ca²⁺-dependent waveform asymmetry |
EF3 | D167, E171 | 73.5 ± 5.1 | Mildly impaired target binding |
Calaxin orthologs exhibit conserved core structures but distinct functional adaptations:
Calaxin anchors OAD to doublet microtubules (DMTs) via direct interaction with the γ-heavy chain stalk domain. In ascidians, it exhibits dual binding modes:
Vertebrate DC is a pentameric complex (CCDC151-CCDC114-TTC25-ARMC4-Calaxin) tethering OAD to DMT. Calaxin acts as a stabilizing bridge:
Protein | Aliases | Function | Phenotype of Loss |
---|---|---|---|
CCDC114 | ODAD1 | DC1 homolog; DMT anchoring | Complete OAD loss |
ARMC4 | ODAD2 | Calaxin recruitment | Complete OAD loss |
Calaxin | Efcab1/ODAD5 | OAD stabilization, Ca²⁺ sensing | Distal OAD loss, asymmetric beat defect |
Calaxin undergoes two distinct allosteric rearrangements:
Functional consequences:
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